N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, with multiple rings including a thiophene and a pyrazole ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Without specific information, it’s difficult to predict the exact reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These could include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Facile Synthesis Techniques : The compound has been synthesized through various methodologies, including Suzuki cross-coupling reactions and condensation processes, demonstrating its versatility in organic synthesis (Ahmad et al., 2021). These methods highlight the compound's utility in constructing complex molecules with potential applications in drug discovery and material science.
- Characterization and Structural Analysis : Detailed characterization and structural analysis through NMR, mass spectrometry, and DFT calculations provide insights into the electronic and optical properties of these compounds. Studies have explored their reactivity parameters, HOMO–LUMO energy gap, and non-linear optical properties, indicating potential applications in electronic materials (Gulraiz Ahmad et al., 2021).
Biological Activities
- Antimicrobial and Antifungal Activities : Some derivatives exhibit significant antimicrobial and antifungal activities, suggesting their potential as leads for the development of new antimicrobial agents. For example, compounds synthesized from thiophene-2-carboxamides showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).
- Nematocidal Evaluation : Pyrazole carboxamide derivatives have demonstrated good nematocidal activity against M. incognita, suggesting their use in agricultural applications as novel pest management solutions (Zhao et al., 2017).
Material Science Applications
- Electronic and Nonlinear Optical Properties : Through DFT calculations, the electronic structure, and nonlinear optical (NLO) properties of synthesized compounds have been explored, revealing their potential in developing materials for optical devices and electronic applications. These studies show how different substituents can affect the HOMO–LUMO energy gap and hyperpolarizability, providing a pathway to tailor materials for specific functions (Kanwal et al., 2022).
Mechanism of Action
The mechanism of action of this compound is not clear without further information. It could potentially act as an inhibitor or agonist of certain biological pathways, depending on its structure.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-2-8-21-10-11)17-5-7-19-6-1-12(18-19)13-9-15-3-4-16-13/h1-4,6,8-10H,5,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZZQYTBJUKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.